This compound has garnered interest in scientific research primarily due to its potential biological activities. Specifically, it has been investigated for its potential as an excitatory amino acid transporter (EAAT) inhibitor []. EAATs are crucial for regulating glutamate levels in the central nervous system, and their dysfunction has been implicated in various neurological disorders.
The synthesis of 2-amino-4-(3-bromo-4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a one-pot multicomponent reaction []. This method involves reacting 3-bromo-4-fluorobenzaldehyde, malononitrile, and dimedone in the presence of a catalyst. The reaction typically proceeds at room temperature and results in a high yield (86%) of the desired product []. Urea has been reported as an effective organo-catalyst for this synthesis [].
The molecular structure of 2-amino-4-(3-bromo-4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been elucidated using single-crystal X-ray diffraction analysis [, ]. The crystal structure reveals that the compound crystallizes in the monoclinic space group C2/c.
Current research primarily focuses on exploring the potential of 2-amino-4-(3-bromo-4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as an inhibitor of excitatory amino acid transporters (EAATs) []. These transporters play a crucial role in regulating the levels of glutamate, a key neurotransmitter in the central nervous system. Dysregulation of glutamate levels has been implicated in a variety of neurological disorders, making EAATs attractive targets for therapeutic intervention.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: